tert-Butyl ((6-chloropyridin-3-yl)methyl)(isopropyl)carbamate
Description
tert-Butyl ((6-chloropyridin-3-yl)methyl)(isopropyl)carbamate is a chemical compound with the molecular formula C11H15ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a chloropyridinyl group, and an isopropyl carbamate moiety.
Properties
IUPAC Name |
tert-butyl N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-10(2)17(13(18)19-14(3,4)5)9-11-6-7-12(15)16-8-11/h6-8,10H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFLLHMXRNETSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CN=C(C=C1)Cl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl ((6-chloropyridin-3-yl)methyl)(isopropyl)carbamate involves several steps. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with tert-butyl isocyanate in the presence of a base such as triethylamine. The reaction is typically carried out under inert atmosphere conditions at a temperature range of 0-5°C. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
tert-Butyl ((6-chloropyridin-3-yl)methyl)(isopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
tert-Butyl ((6-chloropyridin-3-yl)methyl)(isopropyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-chloropyridin-3-yl)methyl)(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
tert-Butyl ((6-chloropyridin-3-yl)methyl)(isopropyl)carbamate can be compared with other similar compounds such as:
tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate: This compound lacks the isopropyl group and has different chemical and biological properties.
tert-Butyl ((6-chloropyridin-3-yl)methyl)(methyl)carbamate: This compound has a methyl group instead of an isopropyl group, leading to variations in its reactivity and applications.
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